2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
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Description
2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone, also known as Xorknob, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Spirocyclic Compound Synthesis
A study by Gurry, McArdle, and Aldabbagh (2015) outlines a new synthesis approach for spirocyclic oxetanes, converting them into o-cycloalkylaminoacetanilides for oxidative cyclizations. This process successfully generated ring-fused benzimidazole, showcasing the compound's utility in creating complex molecular architectures for potential pharmaceutical applications (Gurry, McArdle, & Aldabbagh, 2015).
Enantioselective Synthesis
Miao, Liu, He, and Wang (2019) demonstrated the biotransformation capabilities of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of chiral intermediates crucial for antifungal agent Miconazole production. This work highlights the compound's relevance in biotechnological applications, providing a sustainable method for producing chiral intermediates with high stereoselectivity (Miao, Liu, He, & Wang, 2019).
Antimicrobial Research
The synthesis and antimicrobial evaluation of various derivatives have been a significant area of research. For instance, Fuloria et al. (2009) synthesized a series of oxadiazoles derived from phenylpropionohydrazides, including compounds with a chlorophenyl moiety. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the chemical framework's potential in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Organic Synthesis and Chemical Reactions
Research by Zheng, Cui, and Rao (2014) focused on the crystal structure analysis of a derivative, providing detailed insights into its molecular configuration and potential for further chemical modifications. This study is pivotal for understanding the compound's chemical behavior and its applications in synthesizing novel organic molecules (Zheng, Cui, & Rao, 2014).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)7-12-5-3-4-6-13(12)17/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STADJDLACYADBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CC3=CC=CC=C3Cl)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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